molecular formula C20H18ClN5O2S B2378313 N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 938628-93-4

N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

Cat. No. B2378313
CAS RN: 938628-93-4
M. Wt: 427.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Triazole compounds can be synthesized by the nucleophilic substitution reaction . The starting material can be synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse, given their ability to bind with a variety of enzymes and receptors in the biological system .

Scientific Research Applications

Antihistaminic Activity

Several studies have focused on derivatives of [1,2,4]triazolo[4,3-a]quinazolin, revealing significant antihistaminic activity. These compounds have been shown to protect against histamine-induced bronchospasm in animal models, with some derivatives demonstrating potency comparable to or greater than standard antihistamines like chlorpheniramine maleate. Notably, some of these compounds also exhibited minimal sedative properties, a common side effect of many antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy, Shankar, & Murugesan, 2008), (Wu et al., 2012).

Synthesis and Pharmacological Properties

Innovative synthetic routes have been developed for these compounds, leading to the creation of various derivatives with potential pharmacological applications. The focus has been on enhancing their efficacy and reducing side effects, particularly sedation (Alagarsamy, Solomon, & Murugan, 2007), (Saleh & Abdel-megeed, 2003).

Potential in Heart Disease Treatments

Some derivatives have been evaluated for their positive inotropic activity, which could be beneficial in treating certain heart conditions. These compounds were tested on isolated rabbit heart preparations, demonstrating enhanced stroke volume, a critical factor in heart function (Wu et al., 2012), (Wu, Ma, Niu, Cui, & Piao, 2012).

Quality Control and Standardization

The development of quality control methods for these compounds is crucial, especially for potential antimalarial applications. This includes various physicochemical characterizations and ensuring the purity of the compounds (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Mechanism of Action

The mechanism of action of triazole compounds is largely dependent on their ability to bind with various enzymes and receptors in the biological system . This makes them versatile in their biological activities.

Future Directions

Triazole compounds have shown versatile biological activities, making them a promising area for future research . Their potential applications in antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular drugs make them a valuable target for future studies .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-2-11-25-18(28)15-5-3-4-6-16(15)26-19(25)23-24-20(26)29-12-17(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZTZPOCNUYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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